molecular formula C6H10Cl2N2O B3010598 N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride CAS No. 2126176-98-3

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride

Cat. No.: B3010598
CAS No.: 2126176-98-3
M. Wt: 197.06
InChI Key: NVOPXOAZPMDASG-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a pyridine-derived hydroxylamine salt with the molecular formula C₆H₉N₃O·2HCl. It features a pyridine ring substituted at the 2-position with a methyl group linked to a hydroxylamine moiety, protonated as a dihydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it suitable for applications in organic synthesis, coordination chemistry, and analytical chemistry. The pyridine ring provides a coordination site for metal ions, while the hydroxylamine group can act as a reducing agent or nucleophile in chemical reactions .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c9-8-5-6-3-1-2-4-7-6;;/h1-4,8-9H,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOPXOAZPMDASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . It can also serve as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Key Observations:

Functional Groups : Unlike azoamidine dihydrochlorides (e.g., ), the target compound lacks an azo (-N=N-) group but retains the dihydrochloride salt for solubility. Its hydroxylamine group distinguishes it from halogenated pyridine derivatives (), which are often used as synthetic intermediates .

Molecular Weight : The compound’s lower molecular weight compared to azoamidines (e.g., 455.38 vs. 223.07 g/mol) suggests simpler synthesis and purification processes.

Applications : While azoamidines serve as radical initiators in polymerization, hydroxylamine derivatives () are used in redox reactions and analytical methods (e.g., selenium determination). The pyridine moiety in the target compound may enable unique metal-binding applications .

Solubility and Reactivity

  • Solubility : The dihydrochloride salt form enhances water solubility, similar to other dihydrochloride compounds in . This contrasts with neutral pyridine derivatives (e.g., N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide in ), which may require organic solvents .
  • Reactivity: The hydroxylamine group can undergo oxidation to nitroxyl radicals or participate in nucleophilic additions. This reactivity is less pronounced in halogenated pyridines () but critical in analytical methods like the hydroxylamine oxidation assay () .

Industrial and Research Utility

  • However, its reducing properties could stabilize reactive intermediates in polymerization .
  • Coordination Chemistry : The pyridine nitrogen and hydroxylamine oxygen may act as ligands for transition metals, a feature absent in simpler hydroxylamine salts () .

Biological Activity

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a hydroxylamine group, contributes to its diverse pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H9Cl2N2O\text{C}_7\text{H}_9\text{Cl}_2\text{N}_2\text{O}

This compound exists as a dihydrochloride salt, which enhances its solubility and stability in aqueous solutions, making it suitable for laboratory and pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties . It has shown efficacy against various pathogens, including those responsible for sepsis and other infections. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7<5Induction of apoptosis and cell cycle arrest
A549<3Inhibition of EGFR signaling pathways
HCT116<3Disruption of metabolic processes in cancer cells

The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of key signaling pathways involved in cell proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been shown to possess antioxidant properties . It can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to its protective effects against various diseases.

The antioxidant activity is primarily attributed to the hydroxylamine functional group, which can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations as low as 32 µg/mL.
  • Cancer Cell Proliferation : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of less than 5 µM. Flow cytometry analysis showed that this effect was associated with increased apoptosis rates .
  • Oxidative Stress Reduction : A recent study demonstrated that the compound could effectively reduce oxidative stress markers in vivo in mouse models subjected to induced oxidative damage. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridin-2-ylmethyl halides and hydroxylamine under controlled pH (~4.5–6.0) to prevent oxidative decomposition. Purification is achieved via recrystallization from ethanol-water mixtures or silica gel chromatography (eluent: dichloromethane/methanol, 9:1). Hydroxylamine derivatives require inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH) and confirm purity via melting point analysis (decomposition temperature >150°C).

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXS for structure solution, SHELXL for refinement) is standard. Key steps:

Grow single crystals via slow evaporation of saturated aqueous solutions.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve phases using direct methods and refine anisotropic displacement parameters.

  • Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding networks (e.g., N–H···Cl interactions) .

Q. What are the critical factors influencing the stability of this compound during experimental storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store at 4°C in airtight, light-protected containers with desiccants (silica gel). Hydroxylamine derivatives degrade rapidly at pH >7.0, forming nitroso byproducts. Pre-formulate solutions in 0.1 M HCl (pH ~1.5–2.5) for short-term use (<24 hours) .

Advanced Research Questions

Q. How to design experiments to assess the metabolic pathways of this compound in hepatic microsomes?

  • Methodological Answer :

Prepare microsomes from β-naphthoflavone-induced rats (enriched in CYP1A enzymes) .

Incubate the compound (1–10 mM) with NADPH (1 mM) in phosphate buffer (pH 7.4, 37°C).

Terminate reactions with ice-cold acetonitrile and analyze metabolites via HPLC (C18 column, UV detection at 254 nm).

  • Data Analysis : Compare retention times with synthetic standards (e.g., pyridin-2-ylmethanol or nitroso derivatives). Quantify CYP-specific activity using kinetic models (Michaelis-Menten) .

Q. What methodological considerations are essential when employing this compound in spectrophotometric metal ion detection assays?

  • Methodological Answer : Optimize the following:

  • Reagent Order : Add hydroxylamine hydrochloride first to acidic metal solutions (0.5 M HCl) to initiate oxidation, followed by sulfanilamide for diazotization, and N-(1-naphthyl)ethylenediamine dihydrochloride for coupling .
  • pH Control : Maintain pH <2.5 during oxidation to favor nitrous acid formation, then adjust to pH 4.5–5.0 for azo-dye development.
  • Interference Mitigation : Mask competing ions (e.g., Fe³⁺ with EDTA) and validate selectivity via standard addition methods .

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